3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
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Description
3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C15H7Cl3N2S and its molecular weight is 353.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, playing a crucial role in cellular processes .
Mode of Action
It’s known that imidazole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, leading to inhibition or activation of the target’s function .
Biochemical Pathways
Imidazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antiviral activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown significant activity against various strains of bacteria and fungi, suggesting a potential antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
1-chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2S/c16-9-6-5-8(7-10(9)17)13-14(18)20-11-3-1-2-4-12(11)21-15(20)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUZHNALESTYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.